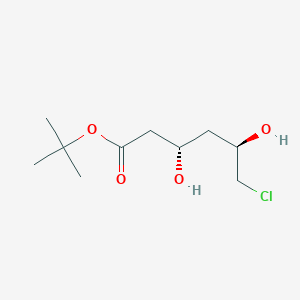
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential scientific applications. It is a pyrimidine derivative that has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory activity and can inhibit the production of certain cytokines that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Future Directions
There are several future directions for the study of 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to optimize its use in drug development and explore its potential for use in combination with other anti-cancer drugs. Additionally, studies can be conducted to investigate its potential use in the treatment of other diseases such as inflammatory disorders.
Scientific Research Applications
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential use in various scientific fields. One of the most promising applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells.
properties
CAS RN |
114834-01-4 |
|---|---|
Product Name |
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine |
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-ethoxy-6-methyl-2-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C10H12N4O/c1-3-15-9-7-8(2)12-10(13-9)14-6-4-5-11-14/h4-7H,3H2,1-2H3 |
InChI Key |
ZSXAXULNRYCRRQ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CC=N2 |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CC=N2 |
synonyms |
Pyrimidine, 4-ethoxy-6-methyl-2-(1H-pyrazol-1-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














